An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-1,2-oxazol-5-ol
An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-1,2-oxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methyl-1,2-oxazol-5-ol (CAS No. 10004-44-1), a versatile heterocyclic compound. Also known by its common name Hymexazol, this molecule is a subject of significant interest due to its established role in agrochemicals and its emerging potential as a valuable building block in medicinal chemistry. This guide delves into its tautomeric nature, spectroscopic profile, and synthetic methodologies, offering field-proven insights for its application in research and drug development.
Introduction: The Isoxazole Scaffold and the Significance of 3-Methyl-1,2-oxazol-5-ol
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a number of approved drugs.[1] Within this class, the isoxazol-5-ol moiety presents a particularly intriguing platform for chemical exploration due to its existence in a tautomeric equilibrium.[1]
3-Methyl-1,2-oxazol-5-ol, in particular, serves as a crucial intermediate in the synthesis of various pharmaceuticals, including neuroprotective and anti-inflammatory agents.[2] Its established use as a systemic soil and seed fungicide, where it inhibits fungal DNA and RNA synthesis, highlights its inherent bioactivity.[1][3] This guide aims to provide researchers with a detailed understanding of its fundamental chemical characteristics to facilitate its broader application in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Methyl-1,2-oxazol-5-ol is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 10004-44-1 | [2][3][4] |
| Molecular Formula | C₄H₅NO₂ | [2][4] |
| Molecular Weight | 99.09 g/mol | [2][4] |
| IUPAC Name | 5-methyl-1,2-oxazol-3-one | [4] |
| Synonyms | Hymexazol, 3-Hydroxy-5-methylisoxazole, 5-Methylisoxazol-3-ol | [3][4] |
| Appearance | Colorless crystals or yellow to brown powder | [1][2] |
| Melting Point | 84 - 88 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
Tautomerism: A Key Feature
A critical aspect of the chemistry of 3-Methyl-1,2-oxazol-5-ol is its existence as a mixture of tautomers: the hydroxy (enol) form and the oxo (keto) form. The IUPAC name, 5-methyl-1,2-oxazol-3-one, suggests that the keto form is the predominant tautomer.[4]
Theoretical studies on hydroxyisoxazoles indicate that the tautomeric equilibrium is influenced by the solvent.[5] While the hydroxy form may be favored in the gas phase, the keto form is generally more stable in aqueous solutions.[5] This dynamic equilibrium can significantly impact the molecule's biological activity and pharmacokinetic properties, as the different forms present distinct hydrogen bonding capabilities and electronic distributions.[1]
Caption: Tautomeric equilibrium of 3-Methyl-1,2-oxazol-5-ol.
Spectroscopic techniques, particularly NMR, can provide evidence for the predominant tautomeric form in a given solvent.[6] For instance, the chemical shifts of the ring protons and carbons will differ significantly between the two forms.
Synthesis and Purification
The synthesis of 3-Methyl-1,2-oxazol-5-ol is typically achieved through the condensation of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine. This well-established reaction in heterocyclic chemistry provides a reliable route to the isoxazol-5-one core.
General Synthetic Protocol
The following protocol is a representative method for the laboratory-scale synthesis of 3-Methyl-1,2-oxazol-5-ol, adapted from established procedures for analogous compounds.[2][7]
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve ethyl acetoacetate (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (20 mL).
-
Add sodium acetate (1.5 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Caption: General synthetic workflow for 3-Methyl-1,2-oxazol-5-ol.
Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product with high purity.[1][8] Column chromatography using silica gel can also be employed for purification, particularly for smaller scales or to remove closely related impurities.[9]
Spectroscopic Characterization
The structural elucidation of 3-Methyl-1,2-oxazol-5-ol relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the methyl group (CH₃) protons, expected around δ 2.0-2.5 ppm.
-
A singlet for the vinyl proton (CH) on the isoxazole ring, with its chemical shift being highly dependent on the tautomeric form and solvent.
-
A broad singlet for the N-H proton in the keto tautomer or the O-H proton in the enol tautomer, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methyl carbon (CH₃).
-
Signals for the carbons of the isoxazole ring, including the carbonyl carbon (C=O) in the keto form, which would appear significantly downfield.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present and can help in confirming the predominant tautomeric form.
-
Keto Form (5-Methyl-3(2H)-isoxazolone):
-
A strong absorption band for the C=O stretch, typically in the range of 1700-1750 cm⁻¹.
-
An N-H stretching band around 3100-3300 cm⁻¹.
-
C-H stretching bands for the methyl group.
-
-
Enol Form (3-Hydroxy-5-methylisoxazole):
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C=N and C=C stretching vibrations within the aromatic ring.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of 99.09 g/mol .[4]
-
Fragmentation: Common fragmentation pathways for isoxazoles can involve the loss of CO, CH₃CN, or other small neutral molecules.[10] The specific fragmentation pattern can provide valuable structural information.
Reactivity and Applications in Drug Development
3-Methyl-1,2-oxazol-5-ol is a versatile building block for the synthesis of more complex molecules. The hydroxyl group (in the enol form) or the N-H group (in the keto form) can be functionalized to introduce various substituents, making it a valuable synthon in medicinal chemistry.[2]
Its application as a precursor for neuroprotective and anti-inflammatory drugs highlights its potential in targeting diseases of the central nervous system and inflammatory conditions.[2] The isoxazole scaffold itself is known to interact with a variety of biological targets, and the specific substitution pattern of 3-Methyl-1,2-oxazol-5-ol provides a starting point for the design of novel bioactive compounds.
Safety and Handling
3-Methyl-1,2-oxazol-5-ol is considered hazardous and should be handled with appropriate safety precautions. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[4] It is also suspected of damaging the unborn child and is toxic to aquatic life with long-lasting effects.[4]
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.[11]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
Use only in a well-ventilated area.
-
Store in a cool, dry, and well-ventilated place.
Conclusion
3-Methyl-1,2-oxazol-5-ol is a heterocyclic compound with a rich chemistry and significant potential for application in both agriculture and medicine. Its tautomeric nature is a key feature that influences its reactivity and biological activity. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization to serve as a valuable resource for researchers and scientists working with this versatile molecule. Further exploration of its utility as a building block in drug discovery is warranted and is expected to lead to the development of novel therapeutic agents.
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